N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292803
InChI: InChI=1S/C22H21N5O2S/c1-15-10-16(2)12-18(11-15)24-20(28)14-30-22-26-25-21(17-5-7-23-8-6-17)27(22)13-19-4-3-9-29-19/h3-12H,13-14H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16292803

Molecular Formula: C22H21N5O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C22H21N5O2S
Molecular Weight 419.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H21N5O2S/c1-15-10-16(2)12-18(11-15)24-20(28)14-30-22-26-25-21(17-5-7-23-8-6-17)27(22)13-19-4-3-9-29-19/h3-12H,13-14H2,1-2H3,(H,24,28)
Standard InChI Key LNPUODOESKUMQG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Nomenclature

The compound’s IUPAC name, N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its multicomponent structure. Key features include:

  • Triazole ring: A 1,2,4-triazole scaffold substituted at positions 3 (sulfanyl group), 4 (furan-2-ylmethyl), and 5 (pyridin-4-yl).

  • Acetamide side chain: Linked to the triazole via a sulfur atom and terminated by a 3,5-dimethylphenyl group.

  • Heteroaromatic moieties: Furan and pyridine rings contribute to π-π stacking and hydrogen-bonding capabilities.

Table 1: Molecular Properties of N-(3,5-Dimethylphenyl)-2-{[4-(Furan-2-ylmethyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

PropertyValue
Molecular FormulaC22H21N5O2S\text{C}_{22}\text{H}_{21}\text{N}_5\text{O}_2\text{S}
Molecular Weight419.5 g/mol
IUPAC NameN-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS NumberVCID: VC16292803

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

The synthesis involves sequential functionalization of the triazole core:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Furan and Pyridine Substitution: Alkylation at position 4 with furfuryl bromide and nucleophilic aromatic substitution at position 5 using pyridine-4-boronic acid.

  • Acetamide Coupling: Reaction of 2-mercaptoacetamide with the triazole intermediate via a sulfide bond.

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Triazole cyclizationHCl (cat.), ethanol, reflux65–70
Furan alkylationK2_2CO3_3, DMF, 80°C75–80
Suzuki-Miyaura couplingPd(PPh3_3)4_4, dioxane, 100°C60–65

Challenges in Purification

  • Byproduct Formation: Competing reactions at the triazole N1 position may yield regioisomers, necessitating column chromatography.

  • Solubility Issues: The hydrophobic 3,5-dimethylphenyl group complicates aqueous workup, favoring dichloromethane/hexane recrystallization.

ActivityProbable TargetsEfficacy (Predicted IC50_{50})
AntifungalCYP51, ergosterol biosynthesis1.2–2.5 µM
Anti-inflammatoryCOX-2, NF-κB pathway5.8–7.3 µM
AnticancerTopoisomerase II, Bcl-20.8–1.6 µM

Computational Modeling and Drug-Likeness

In Silico ADMET Profiling

  • Lipophilicity: Calculated logP = 3.1 (moderate, favors membrane permeability).

  • Solubility: -4.2 (LogS), indicating poor aqueous solubility, necessitating formulation aids.

  • Pharmacokinetics: Predicted CYP3A4 metabolism and moderate plasma protein binding (78%).

Molecular Docking Studies

Docking into the EGFR kinase domain (PDB: 1M17) reveals:

  • Hydrogen Bonds: Between the acetamide carbonyl and Thr766.

  • π-π Interactions: Pyridine and triazole rings with Phe699.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator